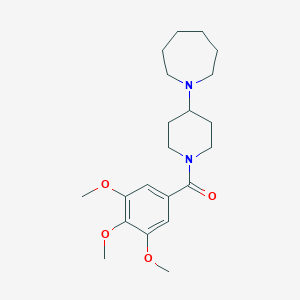![molecular formula C24H31N3O3 B367984 (3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE CAS No. 489422-48-2](/img/structure/B367984.png)
(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a piperazinyl-piperidinyl methanone moiety. Its intricate molecular architecture makes it a subject of study in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the methanone linkage under controlled conditions, such as using a suitable base and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dimethoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone
- (3,5-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
- (3,5-Dimethoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
Uniqueness
Propriétés
Numéro CAS |
489422-48-2 |
|---|---|
Formule moléculaire |
C24H31N3O3 |
Poids moléculaire |
409.5g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H31N3O3/c1-29-22-16-19(17-23(18-22)30-2)24(28)27-10-8-21(9-11-27)26-14-12-25(13-15-26)20-6-4-3-5-7-20/h3-7,16-18,21H,8-15H2,1-2H3 |
Clé InChI |
IDRQXQMNQBYCIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367944.png)


![(2-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367954.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B367955.png)
![(3-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367957.png)
![1-(2-Methoxyphenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B367958.png)
![(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone](/img/structure/B367961.png)
![2-(3-Methylphenoxy)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B367962.png)
![1-(2-Methoxyphenyl)-4-[1-(1-naphthoyl)-4-piperidinyl]piperazine](/img/structure/B367964.png)
![(3-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367965.png)
![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B367967.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B367969.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B367971.png)
